molecular formula C16H17NO2 B2584635 4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 1382391-57-2

4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Cat. No.: B2584635
CAS No.: 1382391-57-2
M. Wt: 255.317
InChI Key: JRMFPRLCQZRNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include various quinoline and furoquinoline derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves its interaction with various molecular targets and pathways. It has been shown to block voltage-gated potassium channels, which can affect cellular signaling and function . This compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .

Properties

IUPAC Name

4-(furan-2-yl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-10-4-5-13-12(9-10)16-11(6-8-19-16)15(17-13)14-3-2-7-18-14/h2-5,7,9,11,15-17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMFPRLCQZRNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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